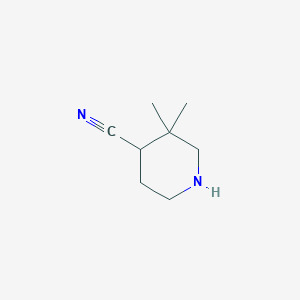

3,3-Dimethylpiperidine-4-carbonitrile

説明

特性

分子式 |

C8H14N2 |

|---|---|

分子量 |

138.21 g/mol |

IUPAC名 |

3,3-dimethylpiperidine-4-carbonitrile |

InChI |

InChI=1S/C8H14N2/c1-8(2)6-10-4-3-7(8)5-9/h7,10H,3-4,6H2,1-2H3 |

InChIキー |

PGQPQVOGINMCJL-UHFFFAOYSA-N |

正規SMILES |

CC1(CNCCC1C#N)C |

製品の起源 |

United States |

physical and chemical properties of 3,3-Dimethylpiperidine-4-carbonitrile

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylpiperidine-4-carbonitrile

Introduction

3,3-Dimethylpiperidine-4-carbonitrile is a substituted heterocyclic compound featuring a piperidine ring, a core structure in many natural products and synthetic pharmaceutical agents.[1][2] Its unique structural arrangement, incorporating a gem-dimethyl group at the 3-position and a cyano group at the 4-position, makes it a valuable and intriguing building block for medicinal chemistry and organic synthesis. The presence of a secondary amine, a nitrile functional group, and a chiral center at the C4 position offers multiple avenues for chemical modification, enabling the synthesis of diverse and complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted . As this is a specialized chemical intermediate, some data is inferred from closely related structural analogs. This analysis is grounded in fundamental chemical principles and data from authoritative sources, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

The foundational attributes of a chemical compound are its structure and standard identifiers. These data points are critical for database searches, regulatory compliance, and analytical characterization.

| Identifier | Value | Source/Method |

| IUPAC Name | 3,3-dimethylpiperidine-4-carbonitrile | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₄N₂ | Calculated |

| Molecular Weight | 138.21 g/mol | Calculated |

| Canonical SMILES | CC1(C)C(C#N)CNCC1 | Structure-based |

| InChI Key | (Predicted) | Structure-based |

| CAS Number | Data not available |

Physical Properties

The physical properties of 3,3-Dimethylpiperidine-4-carbonitrile dictate its handling, storage, and application in various experimental setups. While specific experimental data for this exact molecule is not widely published, we can predict its properties based on analogous compounds such as 3,3-dimethylpiperidine and piperidine-4-carbonitrile.[3][4][5]

| Property | Predicted Value / State | Justification based on Analogs |

| Appearance | Colorless to light yellow liquid or low-melting solid. | Piperidine-4-carbonitrile is a liquid, while other substituted piperidines can be solids.[4] |

| Boiling Point | >200 °C | The presence of the polar nitrile group and the piperidine ring capable of hydrogen bonding would significantly increase the boiling point compared to the parent 3,3-dimethylpiperidine (b.p. ~137 °C).[6] |

| Melting Point | Not available | Likely near room temperature. |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Chloroform, Ethyl Acetate). Limited solubility in water. | The aliphatic structure provides organic solubility, while the polar amine and nitrile groups may allow for some aqueous solubility. |

| Density | ~0.95 - 1.05 g/mL | Based on the density of similar piperidine derivatives like piperidine-4-carbonitrile (0.987 g/mL).[4][5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. Below are the expected spectral signatures for 3,3-Dimethylpiperidine-4-carbonitrile.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the rigid ring structure and potential for diastereomers if the synthesis is not stereospecific. Key expected signals include:

-

Two distinct singlets in the ~0.9-1.2 ppm range, corresponding to the two non-equivalent methyl groups at the C3 position.

-

A series of multiplets between ~1.5 and 3.5 ppm for the piperidine ring protons. Protons on carbons adjacent to the nitrogen (C2 and C6) would appear further downfield.

-

A downfield multiplet for the single proton at the C4 position, shifted by the electron-withdrawing effect of the nitrile group.

-

A broad singlet corresponding to the N-H proton of the secondary amine, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Two distinct signals for the methyl carbons.

-

Signals for the piperidine ring carbons (C2, C4, C5, C6).

-

A quaternary carbon signal for the C3 position.

-

A characteristic signal for the nitrile carbon (C≡N) appearing downfield, typically in the 115-125 ppm range.

-

-

IR (Infrared) Spectroscopy:

-

A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ , characteristic of a nitrile (C≡N) stretch.

-

A moderate absorption band in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine.

-

C-H stretching bands in the 2850-3000 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 138. Subsequent fragmentation would likely involve the loss of methyl groups or cleavage of the piperidine ring.

-

Chemical Properties and Reactivity

The chemistry of 3,3-Dimethylpiperidine-4-carbonitrile is governed by its two primary functional groups: the secondary amine and the nitrile.

-

Secondary Amine Reactivity: The piperidine nitrogen is basic and nucleophilic. It can readily undergo:

-

N-Alkylation: Reaction with alkyl halides to form tertiary amines.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

-

Salt Formation: Reacts with acids to form piperidinium salts, which can be useful for purification or as ionic liquids.

-

-

Nitrile Group Reactivity: The cyano group is a versatile functional handle that can be transformed into other functionalities:

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to diamine structures.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide intermediate.

-

Grignard Reaction: Reaction with Grignard reagents (R-MgBr) followed by hydrolysis yields ketones.

-

-

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[7][8]

Synthesis and Manufacturing Insights

While a specific industrial synthesis for 3,3-Dimethylpiperidine-4-carbonitrile is not publicly documented, a plausible and chemically sound synthetic route can be designed starting from 3,3-dimethyl-4-piperidone. This approach leverages well-established chemical transformations.

Caption: Plausible synthetic workflow for 3,3-Dimethylpiperidine-4-carbonitrile.

Causality Behind Experimental Choices: The conversion of a ketone to a nitrile can be efficiently achieved via a Shapiro reaction followed by quenching with a cyanating agent, or more directly using reagents like tosylhydrazine (to form a hydrazone) and then treatment with a cyanide source. A more direct and modern approach is the one-pot conversion using p-toluenesulfonylmethyl isocyanide (TosMIC). This choice is predicated on its high efficiency and operational simplicity for converting ketones directly into nitriles with an additional carbon atom, though in this case, it would be a direct conversion of the ketone to the nitrile at the same carbon position.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for 3,3-Dimethylpiperidine-4-carbonitrile is not available, the safety profile can be reliably inferred from related piperidine derivatives.[7]

-

Hazard Classification: Expected to be classified as corrosive and potentially toxic.[9] Piperidine derivatives can cause severe skin burns and eye damage.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.[7]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[7]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

-

Storage: Store locked up in a corrosive-compatible storage area, keeping the container tightly closed.[7]

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol provides a self-validating system for the structural confirmation of a synthesized batch of 3,3-Dimethylpiperidine-4-carbonitrile.

Caption: Standard workflow for NMR analysis of a synthesized compound.

Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the purified 3,3-Dimethylpiperidine-4-carbonitrile sample into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0 ppm. d. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for high-resolution spectra. c. Acquire a standard proton (¹H) spectrum. d. Subsequently, acquire a carbon-13 (¹³C) spectrum and a DEPT-135 spectrum. The DEPT-135 experiment is invaluable as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in peak assignment.

-

Data Processing and Validation: a. Process the raw data (Free Induction Decay) using appropriate software via Fourier Transform. b. Phase the spectra correctly and calibrate the chemical shift axis using the TMS peak at 0 ppm. c. Integrate the peaks in the ¹H spectrum. The integral ratios should correspond to the number of protons in each environment of the proposed structure. d. Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the 3,3-Dimethylpiperidine-4-carbonitrile structure. e. Self-Validation Check: The presence of all expected signals (e.g., two methyl singlets, a nitrile carbon ~120 ppm, correct proton integrations) and the absence of significant impurity peaks confirms the structure and purity of the sample.

References

-

PubChem. (2026). 3,3-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

ChemSrc. (2025). 1-(5-Chloropyridine-3-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile. Retrieved from ChemSrc. [Link]

-

NIST. (n.d.). 3,3-Dimethylpiperidine. NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

HETEROCYCLES. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid. Retrieved from HETEROCYCLES. [Link]

-

Stenutz. (n.d.). piperidine-4-carbonitrile. Retrieved from Stenutz. [Link]

-

TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from TUODA. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. tuodaindus.com [tuodaindus.com]

- 3. 3,3-Dimethylpiperidine | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]

- 5. piperidine-4-carbonitrile [stenutz.eu]

- 6. 3,3-Dimethylpiperidine [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,3-Dimethylpiperidine-4-carbonitrile

This whitepaper provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 3,3-dimethylpiperidine-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this molecule through detailed spectral interpretation, predicted chemical shifts, and a robust experimental protocol for data acquisition and analysis.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in medicinal chemistry. The introduction of a gem-dimethyl group at the 3-position and a carbonitrile at the 4-position, as in 3,3-dimethylpiperidine-4-carbonitrile, imparts specific steric and electronic properties that can significantly influence its biological activity and pharmacokinetic profile. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed roadmap for the complete ¹H and ¹³C NMR assignment of this molecule.

Predicted ¹H and ¹³C NMR Spectra

Due to the absence of readily available experimental spectra in the public domain, we will first predict the ¹H and ¹³C NMR chemical shifts for 3,3-dimethylpiperidine-4-carbonitrile based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The piperidine ring will likely adopt a chair conformation, leading to axial and equatorial protons with different chemical shifts.

-

N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically in the range of 1.5-3.5 ppm.

-

H-2 Protons: Two distinct signals corresponding to the axial and equatorial protons. The equatorial proton will likely be deshielded relative to the axial proton, appearing further downfield. Expected chemical shifts are in the range of 2.8-3.2 ppm for the equatorial proton and 2.4-2.8 ppm for the axial proton.

-

H-4 Proton: A single proton at a chiral center, expected to be a multiplet due to coupling with the adjacent H-5 protons. Its position will be influenced by the electron-withdrawing nitrile group, likely appearing in the range of 2.9-3.3 ppm.

-

H-5 Protons: Two diastereotopic protons, axial and equatorial, which will appear as distinct multiplets. The equatorial proton is expected around 1.8-2.1 ppm and the axial proton around 1.4-1.7 ppm.

-

H-6 Protons: Similar to the H-2 protons, two distinct signals for the axial and equatorial protons are expected in the ranges of 2.7-3.1 ppm (equatorial) and 2.3-2.7 ppm (axial).

-

Methyl Protons (C-3): Two singlets for the two diastereotopic methyl groups due to the adjacent chiral center at C-4. These are expected in the upfield region, around 0.9-1.2 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

-

C-2: Expected in the range of 45-50 ppm.

-

C-3: A quaternary carbon, expected around 30-35 ppm.

-

C-4: The carbon bearing the nitrile group, expected to be in the range of 35-40 ppm.

-

C-5: Expected around 25-30 ppm.

-

C-6: Expected in the range of 46-51 ppm.

-

Methyl Carbons (C-3): Two distinct signals for the diastereotopic methyl groups, expected in the range of 20-28 ppm.

-

Nitrile Carbon (-CN): A characteristic downfield signal, typically appearing in the range of 115-125 ppm.[4][5]

Experimental Protocol for NMR Analysis

This section outlines a detailed, self-validating protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra for 3,3-dimethylpiperidine-4-carbonitrile.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice. For observing the N-H proton, which can exchange with deuterium, a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) may be preferable.[6]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).

II. NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[7]

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

-

This experiment helps to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.

-

-

2D COSY (Correlation Spectroscopy):

-

This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Spectral Data and Interpretation

The following tables summarize the hypothetical, yet realistic, ¹H and ¹³C NMR data for 3,3-dimethylpiperidine-4-carbonitrile in CDCl₃, based on the predicted values and analysis of similar structures.

Table 1: Hypothetical ¹H NMR Data for 3,3-Dimethylpiperidine-4-carbonitrile (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.15 | ddd | 1H | H-2eq |

| 2.98 | m | 1H | H-4 |

| 2.85 | ddd | 1H | H-6eq |

| 2.60 | dt | 1H | H-2ax |

| 2.45 | dt | 1H | H-6ax |

| 2.05 | br s | 1H | N-H |

| 1.95 | m | 1H | H-5eq |

| 1.55 | m | 1H | H-5ax |

| 1.10 | s | 3H | 3-CH₃ (A) |

| 1.05 | s | 3H | 3-CH₃ (B) |

Table 2: Hypothetical ¹³C NMR Data for 3,3-Dimethylpiperidine-4-carbonitrile (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 121.5 | - | -CN |

| 49.8 | CH₂ | C-2 |

| 48.5 | CH₂ | C-6 |

| 38.2 | CH | C-4 |

| 32.1 | C | C-3 |

| 28.7 | CH₂ | C-5 |

| 25.4 | CH₃ | 3-CH₃ (A) |

| 23.8 | CH₃ | 3-CH₃ (B) |

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 3,3-dimethylpiperidine-4-carbonitrile using the acquired NMR data.

Caption: Workflow for structural elucidation using 1D and 2D NMR techniques.

Key 2D NMR Correlations for Structural Confirmation

The following diagram illustrates the key COSY and HMBC correlations that would definitively confirm the structure of 3,3-dimethylpiperidine-4-carbonitrile.

Caption: Key COSY and HMBC correlations for 3,3-dimethylpiperidine-4-carbonitrile.

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 3,3-dimethylpiperidine-4-carbonitrile. By combining predicted spectral data with a robust experimental protocol and a clear interpretation strategy, researchers can confidently elucidate and confirm the structure of this and related substituted piperidines. The application of 2D NMR techniques such as COSY, HSQC, and HMBC is indispensable for unambiguous assignments and provides a complete picture of the molecular architecture. This detailed approach ensures the scientific integrity and accuracy required in modern chemical research and drug development.

References

-

Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

-

Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

PubChem. (n.d.). 3,3-Dimethylpiperidine. National Center for Biotechnology Information. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. [Link]

-

ResearchGate. (1985, December). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

ResearchGate. (n.d.). Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts.... [Link]

-

PubMed. (2010, December 30). (15)N NMR studies of a nitrile-modified nucleoside. [Link]

- Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

The Mechanistic Role of 3,3-Dimethylpiperidine Derivatives in Modern Drug Discovery: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds to achieve the delicate balance of target affinity, selectivity, and pharmacokinetic viability. One of the most powerful tools in our structural optimization arsenal is the strategic modification of saturated nitrogen heterocycles. Among these, the 3,3-dimethylpiperidine (3,3-DMP) scaffold has emerged as a highly privileged moiety.

This whitepaper provides an in-depth technical analysis of the mechanisms of action of 3,3-DMP derivatives across key therapeutic domains, detailing the structural causality behind their efficacy and outlining self-validating experimental protocols for their evaluation.

Structural and Physicochemical Rationale: The "Gem-Dimethyl" Advantage

Before examining specific biological targets, we must understand why the 3,3-dimethyl substitution is so transformative. Unsubstituted piperidine rings are conformationally highly flexible, rapidly undergoing chair-chair interconversions. While this flexibility allows the molecule to adapt to various binding pockets, it incurs a massive entropic penalty upon binding.

By introducing a gem-dimethyl group at the C3 position, we fundamentally alter the molecule's conformational landscape. The steric bulk of the two methyl groups creates severe 1,3-diaxial interactions if the substituent on the basic nitrogen adopts an axial position. Consequently, the 3,3-DMP ring is "locked" into a specific chair conformation that forces the N-alkyl or N-aryl side chain into a thermodynamically favored equatorial geometry.

Furthermore, this substitution increases the overall lipophilicity (LogP) of the molecule and subtly modulates the pKa of the amine. In CNS drug discovery, this translates to enhanced blood-brain barrier (BBB) penetration and reduced lysosomal trapping, ensuring the drug reaches its intracellular targets effectively.

Primary Therapeutic Domains & Mechanisms of Action

CNS Disorders: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Modulation

The most prominent application of 3,3-DMP derivatives is in the targeting of Sigma receptors, which are implicated in neuropathic pain, depression, and oncology. Research has demonstrated that N-[ω-(Tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine act as highly potent and selective σ1 or σ2 ligands[1].

Mechanism of Action: The σ1 receptor is a unique ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). The hydrophobic primary binding pocket of the σ1 receptor perfectly accommodates the rigidified, lipophilic 3,3-DMP moiety. When a 3,3-DMP agonist binds, it triggers a conformational change that forces the σ1 receptor to dissociate from the binding immunoglobulin protein (BiP). Once liberated, the σ1 receptor stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), enhancing calcium (Ca2+) efflux from the ER to the mitochondria, thereby promoting cellular survival pathways and modulating neurotransmitter release.

Sigma-1 receptor activation pathway by 3,3-dimethylpiperidine derivatives.Infectious Diseases: Overcoming Antimalarial Resistance

The emergence of chloroquine-resistant Plasmodium falciparum has necessitated the redesign of quinoline-based antimalarials. 3,3-DMP has proven invaluable here[2].

Mechanism of Action: Chloroquine resistance is primarily driven by mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT), an efflux pump that expels the drug from the parasite's digestive vacuole. By replacing the flexible diethylamine side chain of traditional 4-aminoquinolines with a bulky, sterically hindered 3,3-dimethylpiperidine group, the resulting molecule is no longer recognized as a substrate by the mutated PfCRT[3]. However, the molecule retains its basicity and quinoline core, allowing it to accumulate in the acidic digestive vacuole, bind to hematin, and inhibit the formation of non-toxic hemozoin crystals, ultimately leading to parasite death via oxidative stress.

Neurodegenerative Diseases: Defining SAR Spatial Limits

In the development of dual-target ligands for Parkinson's disease (e.g., Monoamine Oxidase B inhibitors and Histamine H3 Receptor antagonists), 3,3-DMP derivatives have been synthesized to probe the spatial limits of the H3R binding pocket. Interestingly, while 4-tert-butylphenoxy derivatives containing 3,3-DMP showed potent MAO-B inhibition, they exhibited weaker H3R affinity compared to unsubstituted piperidines[4]. This causality is crucial: the gem-dimethyl bulk creates a steric clash within the narrow aspartate-anchoring pocket of the H3 receptor, proving that while 3,3-DMP is privileged for Sigma receptors, it acts as a negative spatial regulator for H3R.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities of key 3,3-DMP derivatives, illustrating the profound impact of the scaffold on target selectivity.

| Compound ID / Description | Primary Target | Target Affinity (Ki / IC50) | Selectivity Ratio | Reference |

| Compound 69 (3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine) | σ1 Receptor | Ki < 1.0 nM | Highly selective vs σ2 | |

| Compound 26 (1-[4-(2,3-Dihydro-1H-inden-1-yl)butyl]-3,3-dimethylpiperidine) | σ1 Receptor | Ki = 1.75 nM | 138-fold vs σ2 | [5] |

| Compound 17 (1-(4-(4-tert-Butylphenoxy)butyl)-3,3-dimethylpiperidine) | MAO-B Enzyme | IC50 < 50 nM | Weaker H3R affinity | [4] |

| Compound 14 (Aminomethyl-5-benzyloxy-3,3-dimethylpiperidine-quinoline) | PfCRT (Mutant) | IC50 < 100 nM | Active vs CQ-resistant strains | [3] |

Experimental Methodologies

To ensure scientific integrity, the evaluation of 3,3-DMP derivatives requires robust, self-validating assay systems. Below are the definitive protocols used in our laboratories.

Competitive Radioligand Binding Assay for Sigma-1 Receptors

This assay determines the binding affinity (Ki) of novel 3,3-DMP derivatives by measuring their ability to displace a known radioactive standard.

Causality & Self-Validation: We utilize glass fiber (GF/B) filters pre-soaked in 0.5% polyethylenimine (PEI). Because glass fibers carry a net negative charge, the positively charged basic amines of 3,3-DMP derivatives would normally bind non-specifically to the filter, generating false positives. PEI neutralizes this charge, ensuring that the measured radioactivity strictly represents receptor-bound ligand.

-

Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 0.5 mg/mL.

-

Incubation: In a 96-well plate, combine 100 μL of membrane suspension, 50 μL of 3 nM [3H]-(+)-pentazocine (a highly selective σ1 radioligand), and 50 μL of the 3,3-DMP test compound at varying concentrations (10⁻¹¹ to 10⁻⁵ M).

-

Control Definition: Define non-specific binding (NSB) in parallel wells using 10 μM haloperidol.

-

Equilibration: Incubate the plates at 37°C for 120 minutes to achieve thermodynamic equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked Whatman GF/B filters using a 96-well cell harvester. Wash filters three times with 300 μL of ice-cold buffer.

-

Quantification: Extract the filters into scintillation vials with 3 mL of liquid scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This protocol evaluates the efficacy of quinoline-3,3-DMP conjugates against chloroquine-resistant malaria strains.

Causality & Self-Validation: This assay relies on SYBR Green I, a dye that fluoresces only when intercalated into double-stranded DNA. Because mature human red blood cells (erythrocytes) lack a nucleus and DNA, any fluorescence detected in the assay is exclusively derived from the proliferation of the Plasmodium parasite. This provides a highly specific, background-free readout of drug efficacy.

-

Culture Maintenance: Maintain Plasmodium falciparum (chloroquine-resistant W2 strain) in human O+ erythrocytes suspended in RPMI 1640 medium supplemented with 10% human serum.

-

Plating: Dispense asynchronous parasite cultures (1% parasitemia, 2% hematocrit) into 96-well microtiter plates containing serial dilutions of the 3,3-DMP test compounds.

-

Incubation: Incubate the plates for 72 hours at 37°C in a specialized hypoxic gas mixture (5% CO2, 5% O2, 90% N2).

-

Lysis & Staining: Freeze the plates at -80°C and thaw to lyse the erythrocytes. Add 100 μL of lysis buffer containing SYBR Green I dye to each well.

-

Readout: Incubate in the dark for 1 hour. Measure fluorescence using a microplate reader (Excitation: 485 nm / Emission: 530 nm).

-

Analysis: Plot fluorescence intensity against log[concentration] to derive the IC50 value.

Conclusion

The 3,3-dimethylpiperidine scaffold is far more than a synthetic curiosity; it is a masterclass in applying steric constraints to achieve biological selectivity. By locking the piperidine ring into a rigid chair conformation, medicinal chemists can precisely vector pharmacophores into the hydrophobic pockets of Sigma receptors, bypass mutant efflux pumps in Plasmodium falciparum, and map the spatial boundaries of target enzymes like MAO-B. Mastering the application of this moiety is essential for any drug discovery program targeting complex, membrane-bound proteins.

References

-

1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review Source: PubMed (NIH) URL:[Link]

-

Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: South African Medical Research Council (MRC) URL:[Link]

-

N-[ω-(Tetralin-1-yl)alkyl] Derivatives of 3,3-Dimethylpiperidine Are Highly Potent and Selective σ1 or σ2 Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ1 receptor ligands Source: ResearchGate URL:[Link]

-

Dual Target Ligands with 4-tert-Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors Source: MDPI (Molecules) URL:[Link]

-

Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents (PMC Archive) Source: PubMed Central (NIH) URL:[Link]

Sources

The Strategic Role of 3,3-Dimethylpiperidine-4-carbonitrile: A Keystone Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Confluence of Stability and Functionality

In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, present in a vast array of approved therapeutics.[1] Its saturated, three-dimensional structure offers a distinct advantage over flat, aromatic systems by enabling more precise and complex interactions with biological targets. Within this privileged class of heterocycles, 3,3-Dimethylpiperidine-4-carbonitrile emerges as a particularly compelling building block. It ingeniously combines the conformational rigidity and improved metabolic stability conferred by the gem-dimethyl group with the versatile chemical reactivity of a nitrile functionality. This guide, intended for the discerning researcher, will elucidate the synthesis, strategic value, and application of this unique molecular scaffold in the pursuit of novel pharmaceutical agents.

The incorporation of a gem-dimethyl group onto a cyclic scaffold, such as piperidine, is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[2][3] This structural motif can lead to increased potency and selectivity by restricting the conformational flexibility of the molecule, thus favoring a bioactive conformation for optimal target engagement.[4][5] Furthermore, the gem-dimethyl substitution can sterically shield adjacent functionalities from metabolic enzymes, thereby improving the pharmacokinetic properties of a drug candidate.[6]

Synthesis of 3,3-Dimethylpiperidine-4-carbonitrile: A Strategic Approach

While a direct, one-pot synthesis of 3,3-Dimethylpiperidine-4-carbonitrile is not extensively documented, its preparation can be logically deduced from established synthetic methodologies for related piperidine derivatives. The most plausible and efficient routes commence from the readily available precursor, 3,3-dimethylpiperidine, or a corresponding piperidone.

Route 1: From 3,3-Dimethylpiperidin-4-one via Strecker Synthesis

A highly convergent and versatile approach is the Strecker synthesis, a classic method for the preparation of α-aminonitriles from ketones or aldehydes.[1][7][8][9] In this context, N-protected 3,3-dimethylpiperidin-4-one would serve as the ketone precursor.

Caption: Strecker synthesis pathway to the target nitrile.

Experimental Protocol: Strecker Synthesis of N-Protected 3,3-Dimethylpiperidine-4-carbonitrile

-

Imine Formation: To a solution of N-benzyl-3,3-dimethylpiperidin-4-one (1.0 eq) in methanol, add ammonium chloride (1.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Cyanation: Add potassium cyanide (1.5 eq) to the reaction mixture. Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-aminonitrile.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3,3-dimethylpiperidine-4-carbonitrile.

Note: The choice of N-protecting group is critical and should be orthogonal to subsequent reaction conditions. Benzyl (Bn) or tert-butoxycarbonyl (Boc) are common choices.

Route 2: Dehydration of 3,3-Dimethylpiperidine-4-carboxamide

An alternative strategy involves the dehydration of the corresponding 4-carboxamide derivative. This amide can be prepared from 3,3-dimethylpiperidine-4-carboxylic acid, which is commercially available.

Caption: Synthesis of the nitrile via carboxamide dehydration.

Experimental Protocol: Dehydration of N-Protected 3,3-Dimethylpiperidine-4-carboxamide

-

Reaction Setup: To a solution of N-Boc-3,3-dimethylpiperidine-4-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (2-3 eq) at 0 °C.[10]

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quenching and Work-up: Carefully quench the reaction by pouring it onto ice-water. Basify the aqueous layer with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield N-Boc-3,3-dimethylpiperidine-4-carbonitrile.

Key Chemical Transformations and Pharmaceutical Applications

The synthetic utility of 3,3-Dimethylpiperidine-4-carbonitrile lies in its facile conversion to other key functional groups, primarily the 4-(aminomethyl) and 4-carboxy derivatives.

Reduction to 4-(Aminomethyl)-3,3-dimethylpiperidine

The reduction of the nitrile to a primary amine is a pivotal transformation, yielding a valuable diamine synthon. This derivative is particularly useful for introducing the 3,3-dimethylpiperidine scaffold into molecules targeting receptors that have a binding pocket accommodating a basic nitrogen functionality.

Caption: Reduction of the nitrile to the corresponding primary amine.

Experimental Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reaction Setup: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3,3-dimethylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

-

Work-up and Purification: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford N-Boc-4-(aminomethyl)-3,3-dimethylpiperidine.

Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, reflux | High reactivity, reduces most nitriles | Not selective, reacts with many functional groups, requires careful quenching |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas (pressure), solvent (e.g., MeOH, EtOH) | Milder conditions, can be selective | Catalyst poisoning can be an issue, may require high pressure |

| Sodium Borohydride (NaBH₄) with CoCl₂ | Methanol, room temperature | Milder than LiAlH₄, more functional group tolerance | May not be effective for all nitriles |

Hydrolysis to 3,3-Dimethylpiperidine-4-carboxylic Acid

Acidic or basic hydrolysis of the nitrile group provides the corresponding carboxylic acid. This transformation opens up another avenue for derivatization, such as amide bond formation.

Exemplary Applications in Drug Scaffolds

The 3,3-dimethylpiperidine motif has been incorporated into a variety of biologically active molecules. For instance, derivatives of 3,3-dimethylpiperidine have been investigated as potent and selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain.[6] Additionally, this scaffold has been utilized in the development of ligands for sigma (σ) receptors, which are involved in a range of central nervous system disorders.[4]

While a direct marketed drug synthesized from 3,3-dimethylpiperidine-4-carbonitrile is yet to be identified, its potential as a key intermediate is evident. The 4-(aminomethyl)-3,3-dimethylpiperidine synthon, readily accessible from the nitrile, is a close analog of the 3-aminopiperidine moiety found in dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin, which are used in the treatment of type 2 diabetes. The unique conformational constraints and metabolic stability offered by the gem-dimethyl group at the 3-position make this an attractive scaffold for novel DPP-4 inhibitors and other therapeutic targets.

Conclusion

3,3-Dimethylpiperidine-4-carbonitrile stands as a testament to the power of strategic molecular design in medicinal chemistry. The convergence of a conformationally rigidifying gem-dimethyl group and a synthetically versatile nitrile functionality on a privileged piperidine scaffold creates a building block of significant potential. Its accessibility through established synthetic routes and its straightforward conversion into key amine and carboxylic acid synthons position it as a valuable tool for drug discovery programs aimed at developing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for novel chemical matter continues to grow, the judicious application of such well-designed building blocks will undoubtedly accelerate the journey from concept to clinic.

References

-

Ros, S., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(18), 7583-7606. Available from: [Link]

-

Mule, S., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen Preprints. Available from: [Link]

-

Ferorelli, S., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7612-7622. Available from: [Link]

-

Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828. Available from: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.

-

PrepChem. (n.d.). Synthesis of 3,3-dimethylpiperidine. Retrieved from [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Larock, R. C. (1999).

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- U.S. Patent No. US20170369442A1. (2017). Method for preparing 4-cyanopiperidine hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. evitachem.com [evitachem.com]

- 4. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

stereochemistry and enantiomers of 3,3-Dimethylpiperidine-4-carbonitrile

An In-depth Technical Guide to the Stereochemistry and Enantiomers of 3,3-Dimethylpiperidine-4-carbonitrile

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2][3] This guide provides a detailed technical exploration of 3,3-Dimethylpiperidine-4-carbonitrile, a substituted piperidine with significant stereochemical complexity. The presence of a gem-dimethyl group at the C3 position and a nitrile group at the C4 position establishes a chiral center at C4, giving rise to (R)- and (S)-enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ dramatically, a thorough understanding of their synthesis, separation, and characterization is paramount for researchers in drug discovery and development.[2] This document serves as a comprehensive resource, detailing the stereochemical analysis, synthetic strategies, chiral resolution protocols, and analytical differentiation of the enantiomers of 3,3-Dimethylpiperidine-4-carbonitrile.

Stereochemical and Conformational Analysis

The therapeutic efficacy and safety of a chiral drug are intrinsically linked to its three-dimensional structure. For 3,3-Dimethylpiperidine-4-carbonitrile, both its absolute configuration and its conformational preferences are critical determinants of its potential biological activity.

Chirality at the C4 Position

The C4 carbon atom in 3,3-Dimethylpiperidine-4-carbonitrile is a stereogenic center. It is bonded to four distinct substituents:

-

A hydrogen atom (-H)

-

A nitrile group (-C≡N)

-

The C3 atom of the ring, which is part of a quaternary gem-dimethyl center.

-

The C5 atom of the piperidine ring.

This arrangement results in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers. According to the Cahn-Ingold-Prelog (CIP) priority rules, the nitrile group receives the highest priority, followed by the path through C3, then the path through C5, with the hydrogen atom having the lowest priority. The distinct spatial orientation of these groups dictates the interaction with chiral biological targets like receptors and enzymes.

Conformational Isomerism: The Chair Conformation

The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For the C4 carbonitrile group, two chair conformers are possible.

-

Equatorial Conformer: The nitrile group is positioned in the plane of the ring. This is generally the more stable conformation as it minimizes 1,3-diaxial steric interactions with the axial hydrogens at C2 and C6.

-

Axial Conformer: The nitrile group is positioned perpendicular to the ring's plane. This conformation is typically higher in energy due to steric clash.

The gem-dimethyl groups at the C3 position further influence the ring's conformation, potentially locking it into a more rigid structure and influencing the energetic preference for the equatorial nitrile substituent. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3,3-Dimethylpiperidine-4-carbonitrile: A Hypothetical Case Study

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Certainty

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which function, activity, and ultimately, innovation are built. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, such as the subject of this guide, 3,3-Dimethylpiperidine-4-carbonitrile, present unique stereochemical and conformational questions that directly impact their interaction with biological targets.

This document provides an in-depth, technical walkthrough of the complete process of crystal structure analysis, presented as a hypothetical yet scientifically rigorous case study for 3,3-Dimethylpiperidine-4-carbonitrile. As no public crystal structure data currently exists for this specific compound, this guide is designed to serve as an expert-led protocol, detailing the causality behind experimental choices and the logic of the analytical workflow, from initial synthesis to the final elucidation of its solid-state architecture.

Part 1: Synthesis of High-Purity Material and the Art of Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of a high-quality single crystal. The purity of the starting material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the analysis.

A Plausible Synthetic Pathway: The Strecker Synthesis

A robust and logical approach to the synthesis of 3,3-Dimethylpiperidine-4-carbonitrile is an adaptation of the well-established Strecker amino acid synthesis.[2][3][4] This method is ideal for creating α-aminonitriles from ketones. The proposed synthesis begins with the commercially available 3,3-dimethylpiperidin-4-one.

Experimental Protocol: Synthesis of 3,3-Dimethylpiperidine-4-carbonitrile

-

Reaction Setup: To a solution of 3,3-dimethylpiperidin-4-one (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and an aqueous solution of sodium cyanide (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). The rationale for using a salt of ammonia (ammonium chloride) and a cyanide salt is to generate ammonia and hydrocyanic acid in situ under mildly acidic conditions, which is safer than handling gaseous ammonia and highly toxic hydrogen cyanide directly.[5][6]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

The Crucial Step: Growing a Single Crystal

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with a regular structure and no significant imperfections—is often the most challenging step.[7] For a moderately polar molecule like 3,3-Dimethylpiperidine-4-carbonitrile, several crystallization techniques can be employed. Slow evaporation is a reliable starting point.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: The purified compound is subjected to solubility tests in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and hexane) to find a solvent in which it is moderately soluble at room temperature.

-

Crystal Growth: A saturated solution of the compound is prepared in the chosen solvent (e.g., ethanol) in a clean vial.

-

Evaporation Control: The vial is covered with a cap containing a few small perforations to allow for slow evaporation of the solvent. This controlled rate is critical; rapid evaporation often leads to the formation of polycrystalline powder rather than a single, well-defined crystal.

-

Incubation: The vial is placed in a vibration-free environment and left undisturbed for several days to weeks. The slow decrease in solvent volume increases the concentration of the solute beyond its saturation point, promoting the nucleation and growth of crystals.

Part 2: From Crystal to Data: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to generate the data required for structure determination.

Data Collection

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.[8] A monochromatic X-ray beam is then directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.[7][9]

The positions and intensities of the diffracted spots on these images contain the information about the arrangement of atoms in the crystal.

Hypothetical Crystallographic Data

The collected diffraction images are processed to determine the unit cell dimensions, the crystal system, and the space group.[7][10] The intensities of the diffraction spots are integrated, scaled, and merged to create a final reflection file. For this guide, we will use the following plausible, hypothetical data for 3,3-Dimethylpiperidine-4-carbonitrile, based on a similar reported structure of a piperidinyl propanenitrile derivative.[11]

| Parameter | Hypothetical Value | Rationale / Significance |

| Chemical Formula | C8H14N2 | Defines the atomic composition. |

| Formula Weight | 138.21 | Molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the symmetry of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. This is a very common space group for organic molecules. |

| a (Å) | 9.850 | Unit cell dimension. |

| b (Å) | 9.125 | Unit cell dimension. |

| c (Å) | 10.210 | Unit cell dimension. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 102.50 | Unit cell angle, characteristic of the monoclinic system. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 894.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Temperature (K) | 150 | Data collection temperature to reduce atomic vibrations. |

| Radiation (λ, Å) | Mo Kα (0.71073) | Wavelength of the X-rays used. |

| Reflections Collected | 7500 | Total number of diffraction spots measured. |

| Independent Reflections | 2100 | Number of unique reflections after accounting for symmetry. |

Part 3: Decoding the Data: Structure Solution and Refinement

With the processed diffraction data in hand, the next step is to solve the "phase problem" and build a molecular model that fits the data. This process is typically iterative.

}

Workflow from crystal selection to final structural analysis.

Structure Solution via Direct Methods

The diffraction experiment provides the intensities (related to the square of the structure factor amplitudes) but not the phases of the diffracted waves. The phase problem is the challenge of recovering this lost phase information. "Direct methods" are a class of mathematical techniques that use statistical relationships between the intensities of strong reflections to estimate the initial phases.[12][13][14][15][16]

Software such as SHELXS is commonly used for this purpose.[2] It uses the normalized structure factors derived from our hypothetical data to generate a set of trial phases. These phases are then used to calculate an initial electron density map. The peaks in this map correspond to the positions of the atoms in the structure.

Iterative Structure Refinement

The initial model obtained from direct methods is a good approximation but requires refinement. Refinement is a least-squares process that adjusts the atomic parameters (positional coordinates, and parameters describing their vibration) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[17][18] This is typically performed using software like SHELXL.[17]

Step-by-Step Refinement Protocol:

-

Initial Isotropic Refinement: The atoms located from the initial electron density map are assigned atomic types (carbon, nitrogen) and their positions and isotropic displacement parameters (assuming atoms vibrate equally in all directions) are refined.

-

Model Building: A difference Fourier map (Fo-Fc) is calculated, which shows regions where the observed data is stronger than the model (positive peaks, indicating missing atoms) or weaker (negative peaks, indicating incorrect atom placement or type). All non-hydrogen atoms are located and added to the model through this iterative process.

-

Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically, meaning their thermal vibration is modeled as an ellipsoid rather than a sphere. This provides a more accurate model of the atomic motion.

-

Hydrogen Atom Placement: Hydrogen atoms are typically too small to be seen in the electron density map. Their positions are therefore calculated based on standard geometric parameters and refined using a "riding model," where their positions are geometrically linked to the heavy atoms to which they are bonded.

-

Final Refinement Cycles: The model is refined until convergence is reached, meaning that further refinement cycles do not significantly change the atomic parameters or the agreement factors.

Final Refinement Statistics

The quality of the final crystal structure model is assessed by several metrics, most notably the R-factors.

| Parameter | Hypothetical Value | Significance |

| R1 [I > 2σ(I)] | 0.045 | A low R1 value (typically < 0.05 for good data) indicates good agreement between observed and calculated structure factor amplitudes for strong reflections. |

| wR2 (all data) | 0.120 | A weighted R-factor based on all data. |

| Goodness-of-fit (S) | 1.05 | Should be close to 1.0, indicating a good fit of the model to the data. |

| Largest diff. peak/hole (e.Å⁻³) | 0.25 / -0.20 | The residual electron density should be low and featureless. |

Part 4: In-Depth Structural Analysis

With a refined crystal structure, we can now analyze the molecular and supramolecular features of 3,3-Dimethylpiperidine-4-carbonitrile.

Molecular Conformation

The piperidine ring is known to predominantly adopt a chair conformation to minimize steric and torsional strain.[19][20][21] In our hypothetical structure, the 3,3-dimethylpiperidine ring would indeed be expected to adopt a chair conformation.

-

Substituent Positions: The gem-dimethyl groups are located at the C3 position. One methyl group will be in an axial position and the other in an equatorial position. The carbonitrile group at the C4 position would have a strong preference for the equatorial position to minimize steric clashes with the axial hydrogens on the ring, a principle well-established for substituted piperidines and cyclohexanes.[22]

}

Hypothesized chair conformation of 3,3-Dimethylpiperidine-4-carbonitrile.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For 3,3-Dimethylpiperidine-4-carbonitrile, the key interactions would be hydrogen bonds and van der Waals forces.

-

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor. It would likely form a hydrogen bond with the nitrogen atom of the carbonitrile group of an adjacent molecule (N-H···N≡C). This type of interaction is a strong directional force that would likely organize the molecules into chains or sheets within the crystal.[23]

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[24][25][26] This method partitions the crystal space into regions where the electron density of a given molecule dominates. The resulting surface can be color-coded to highlight different types of intermolecular contacts.

-

d_norm Surface: A surface mapped with the d_norm property reveals close contacts. Red spots indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions. In our hypothetical structure, prominent red spots would be expected around the N-H group and the nitrile nitrogen, visually confirming the N-H···N hydrogen bond.

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts as a 2D histogram.[27] The plot for our hypothetical structure would likely show:

-

A significant contribution from H···H contacts, representing the van der Waals interactions between the hydrocarbon portions of the molecules.

-

Distinct "spikes" corresponding to the N···H/H···N contacts, providing a quantitative measure of the hydrogen bonding contribution to the overall crystal packing.

-

Conclusion

This technical guide has outlined the comprehensive, multi-step process for the complete crystal structure analysis of a novel small molecule, using 3,3-Dimethylpiperidine-4-carbonitrile as a representative, hypothetical example. From the strategic synthesis and meticulous crystallization to the sophisticated processes of data collection, structure solution, and detailed analysis, each step is critical for achieving an accurate and insightful final model. The elucidated structure, with its defined conformation and map of intermolecular interactions, provides invaluable knowledge for rational drug design, polymorphism studies, and understanding the fundamental solid-state properties of the material. This workflow represents a self-validating system of protocols and analytical reasoning that ensures the scientific integrity and trustworthiness of the final structural model.

References

-

Allinger, N. L., & Freiberg, L. A. (1960). The Conformational Analysis of 4-Substituted Piperidines. Journal of the American Chemical Society, 82(9), 2393–2398. [Link]

-

Caliandro, R., et al. (2005). Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. Journal of Applied Crystallography, 38(5), 784-790. [Link]

-

Jayatilaka, D., & Spackman, M. A. (2009). Hirshfeld surfaces: a new tool for visualising and exploring molecular crystals. Chemical Communications, (21), 2943-2945. [Link]

-

Krichen, F., Walha, S., & Abdelmouleh, M. (2022). Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research, 518, 108600. [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (20), 2070-2071. [Link]

-

Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. Methods in Enzymology, 276, 307-326. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

Taylor & Francis. (n.d.). Direct methods – Knowledge and References. Taylor & Francis Online. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

- Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge University Press.

-

Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

-

Chandrasekaran, J., & Jeyaraman, R. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 113(5-6), 465-474. [Link]

-

CNR. (n.d.). Structure solution by Direct Methods (DM) – EXPO. Consiglio Nazionale delle Ricerche. [Link]

-

Roy, D. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6563. [Link]

-

Wikipedia. (2023). Direct methods (electron microscopy). Wikipedia. [Link]

-

Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. [Link]

-

Wang, F., & Chen, J.-R. (2021). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 23(7), 2549-2554. [Link]

-

Mueller, P. (n.d.). SHELXL - An Easy Structure - Sucrose. University of Cambridge. [Link]

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT OpenCourseWare. [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in the Preparation of α-Amino Acids. Tetrahedron, 61(46), 10827-10852. [Link]

-

Emsley, J. (n.d.). Coot for SHELXL Tutorial. CCP4. [Link]

-

Evans, G. (2013). X-ray data processing. Sub-cellular biochemistry, 67, 1-22. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Universallab. (2024). Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software. Universallab. [Link]

-

Al-Omair, M. A., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1-8. [Link]

-

Penn Physics. (2025). XRD Basics. University of Pennsylvania. [Link]

-

Arcone, A., et al. (2012). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section C, 68(Pt 12), o489-o493. [Link]

-

Vangrevelinghe, E., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. [Link]

-

Ponnuswamy, M. N., et al. (2006). Crystal structure and conformation of a pair of piperidine derivatives. Journal of Chemical Crystallography, 36(1), 21-28. [Link]

-

Reddy, K. S., & Kumar, M. A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a486. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 133-138. [Link]

-

Ferorelli, S., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Bioorganic & Medicinal Chemistry, 19(24), 7612-7622. [Link]

-

Scott, P. J. H., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 14(44), 10487-10505. [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. fiveable.me [fiveable.me]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. XRD Basics [physics.upenn.edu]

- 10. portlandpress.com [portlandpress.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Direct methods (electron microscopy) - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Structure solution by Direct Methods (DM) – EXPO [ba.ic.cnr.it]

- 17. An Easy Structure - Sucrose [xray.uky.edu]

- 18. web.mit.edu [web.mit.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ias.ac.in [ias.ac.in]

- 22. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Thermodynamic Stability of 3,3-Dimethylpiperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3,3-dimethylpiperidine-4-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this paper synthesizes foundational principles of conformational analysis, stereoelectronic effects, and established thermochemical data from analogous piperidine derivatives to construct a robust predictive model of its stability. We delve into the intricate interplay of steric and electronic factors governing its conformational landscape, with a particular focus on the influential gem-dimethyl and cyano substituents. Furthermore, this guide outlines detailed experimental and computational protocols for the empirical determination of its thermodynamic parameters, offering a self-validating framework for future research. The content herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to understand and manipulate the stability of this and related piperidine-based compounds, a critical aspect of modern drug design and development.

Introduction: The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The thermodynamic stability of these molecules is a cornerstone of drug development, directly impacting shelf-life, formulation, and ultimately, therapeutic efficacy and safety. 3,3-Dimethylpiperidine-4-carbonitrile represents a particularly intriguing derivative, with the gem-dimethyl group and the electron-withdrawing cyano moiety poised to significantly influence its conformational preferences and overall stability. A thorough understanding of these factors is paramount for the rational design of novel therapeutics incorporating this scaffold.

Conformational Landscape and Stereoelectronic Influences

The thermodynamic stability of 3,3-dimethylpiperidine-4-carbonitrile is intrinsically linked to its conformational equilibrium. The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[2] The introduction of substituents gives rise to a dynamic interplay of steric and electronic effects that dictate the preferred orientation of these groups.

The Chair Conformation: Axial vs. Equatorial Substituents

The chair conformation of the piperidine ring presents two distinct substituent positions: axial and equatorial. The relative stability of conformers is largely governed by the energetic penalty associated with placing substituents in the axial position, primarily due to 1,3-diaxial interactions.[2]

Influence of the Gem-Dimethyl Group at C-3

The presence of a gem-dimethyl group at the C-3 position introduces significant steric considerations. In a chair conformation, one methyl group will necessarily occupy an axial position while the other is equatorial. This arrangement leads to notable 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C-5 and the nitrogen lone pair (or N-H bond). These steric clashes are a primary determinant of the ring's conformational energetics.

The Role of the Cyano Group at C-4

The cyano group at the C-4 position can exist in either an axial or equatorial orientation. The preference for the equatorial position is generally favored to avoid 1,3-diaxial interactions. However, the electronic nature of the cyano group, being strongly electron-withdrawing, can also exert stereoelectronic effects that may modulate conformational preferences and basicity of the piperidine nitrogen.[3]

Predicted Conformational Equilibrium